4-Nitronaphthalene-1-carbonitrile
Overview
Description
4-Nitronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H6N2O2 It is a derivative of naphthalene, containing both a nitro group (-NO2) and a nitrile group (-CN) attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitronaphthalene-1-carbonitrile can be synthesized through the nitration of naphthalene derivatives. One common method involves the nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) as the nitrating agent. The reaction is typically carried out under mild conditions with a catalyst such as nickel acetate (Ni(CH3COO)2·4H2O) to enhance the conversion rate .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of zeolite-assisted regioselective nitration. This method employs nitrogen dioxide and molecular oxygen in the presence of a zeolite catalyst to achieve high selectivity and yield . The process is environmentally friendly and economically viable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Nitronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dinitronaphthalene derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 4-aminonaphthalene-1-carbonitrile.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron (III) chloride (FeCl3) are often employed.
Major Products
Oxidation: Dinitronaphthalene derivatives.
Reduction: 4-Aminonaphthalene-1-carbonitrile.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
4-Nitronaphthalene-1-carbonitrile has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitronaphthalene-1-carbonitrile involves its interaction with molecular targets through its nitro and nitrile groups. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives. These interactions are crucial for its applications in organic synthesis and biodegradation processes .
Comparison with Similar Compounds
Similar Compounds
1-Nitronaphthalene: Similar in structure but lacks the nitrile group.
2-Nitronaphthalene: Another isomer with the nitro group at a different position.
4-Aminonaphthalene-1-carbonitrile: A reduction product of 4-nitronaphthalene-1-carbonitrile.
Uniqueness
This compound is unique due to the presence of both nitro and nitrile groups on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo both reduction and substitution reactions distinguishes it from other nitronaphthalene derivatives .
Properties
IUPAC Name |
4-nitronaphthalene-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c12-7-8-5-6-11(13(14)15)10-4-2-1-3-9(8)10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUJXDIAMQLCNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695376 | |
Record name | 4-Nitronaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23245-63-8 | |
Record name | 4-Nitronaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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